molecular formula C15H14N2O3 B14617804 Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- CAS No. 60849-63-0

Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl-

Cat. No.: B14617804
CAS No.: 60849-63-0
M. Wt: 270.28 g/mol
InChI Key: LTOMISFGQGGZLJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- is an organic compound with the molecular formula C14H12N2O3. This compound is characterized by the presence of a benzoic acid moiety substituted with an aminobenzoyl group and a methyl group. It is a derivative of benzoic acid and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzoic acid with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- involves its interaction with specific molecular targets and pathways. It has been proposed that the compound may act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HDACs and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

CAS No.

60849-63-0

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-[(2-aminobenzoyl)amino]-5-methylbenzoic acid

InChI

InChI=1S/C15H14N2O3/c1-9-6-7-13(11(8-9)15(19)20)17-14(18)10-4-2-3-5-12(10)16/h2-8H,16H2,1H3,(H,17,18)(H,19,20)

InChI Key

LTOMISFGQGGZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C(=O)O

Origin of Product

United States

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